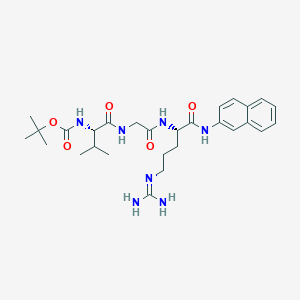
Boc-Val-Gly-Arg-|ANA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Val-Gly-Arg-|ANA is a chromogenic substrate used in various biochemical assays. The compound is composed of a sequence of amino acids: Boc-Valine-Glycine-Arginine, with a chromogenic group attached. This compound is particularly useful in detecting enzymatic activity, especially in the context of endotoxin detection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Gly-Arg-|ANA typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino group of valine using a tert-butyloxycarbonyl (Boc) group. This is followed by the sequential addition of glycine and arginine, each protected by appropriate groups to prevent unwanted side reactions. The final step involves the attachment of the chromogenic group, which is often a p-nitroaniline (pNA) moiety .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Val-Gly-Arg-|ANA primarily undergoes hydrolysis reactions. The chromogenic group is released upon enzymatic cleavage, which can be detected spectrophotometrically. This reaction is crucial for its use in endotoxin detection assays .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH. Enzymes such as serine proteases are commonly used to catalyze the reaction .
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected as a measure of enzymatic activity .
Applications De Recherche Scientifique
Boc-Val-Gly-Arg-|ANA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in the detection of bacterial endotoxins using the Limulus amebocyte lysate (LAL) assay. This assay is crucial for ensuring the safety of medical devices and injectable drugs .
In addition to endotoxin detection, this compound is used in various enzyme activity assays. It serves as a substrate for serine proteases, allowing researchers to study enzyme kinetics and inhibitor screening .
Mécanisme D'action
The mechanism of action of Boc-Val-Gly-Arg-|ANA involves its enzymatic cleavage by specific proteases. The chromogenic group, p-nitroaniline, is released upon cleavage, resulting in a measurable color change. This reaction is highly specific and sensitive, making it ideal for detecting trace amounts of endotoxins .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Boc-Val-Pro-Arg-pNA
- Boc-Val-Pro-Arg-MCA
- Boc-Val-Gly-Arg-βNA
Uniqueness: Boc-Val-Gly-Arg-|ANA is unique due to its specific sequence of amino acids and the attached chromogenic group. This combination allows for highly sensitive and specific detection of enzymatic activity, particularly in the context of endotoxin detection .
Conclusion
This compound is a valuable compound in biochemical research, particularly for its role in endotoxin detection and enzyme activity assays. Its unique structure and reactivity make it an essential tool for researchers in various fields.
Propriétés
Formule moléculaire |
C28H41N7O5 |
|---|---|
Poids moléculaire |
555.7 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N7O5/c1-17(2)23(35-27(39)40-28(3,4)5)25(38)32-16-22(36)34-21(11-8-14-31-26(29)30)24(37)33-20-13-12-18-9-6-7-10-19(18)15-20/h6-7,9-10,12-13,15,17,21,23H,8,11,14,16H2,1-5H3,(H,32,38)(H,33,37)(H,34,36)(H,35,39)(H4,29,30,31)/t21-,23-/m0/s1 |
Clé InChI |
CBRWKAJAJMFMSQ-GMAHTHKFSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




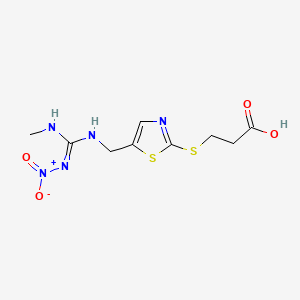
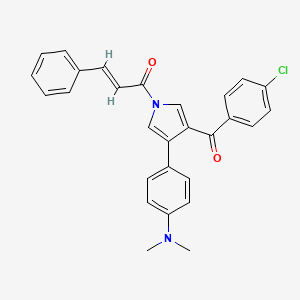
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
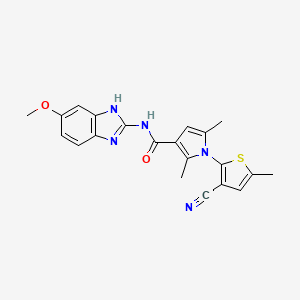
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
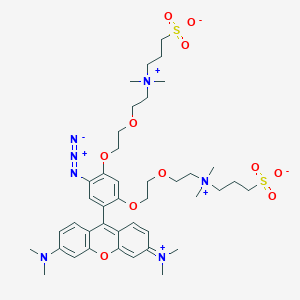
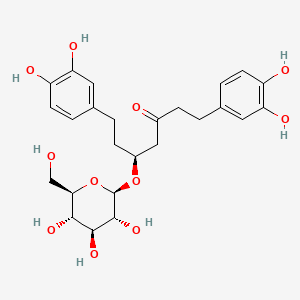
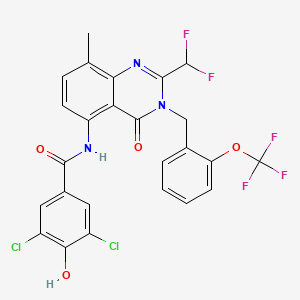
![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)
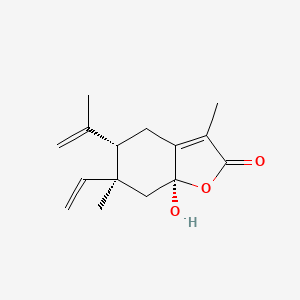

![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)
